molecular formula C6H7BrN2OS B1496467 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one CAS No. 33238-63-0

5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1496467
CAS No.: 33238-63-0
M. Wt: 235.1 g/mol
InChI Key: NJUVWXITDRZBKE-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C6H7BrN2OS and its molecular weight is 235.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97848. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one, with the CAS number 6328-58-1, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

PropertyValue
Molecular FormulaC6H8N2OS
Molar Mass156.21 g/mol
Density1.30 ± 0.1 g/cm³ (predicted)
Melting Point224-226 °C
Boiling Point259.2 ± 23.0 °C (predicted)
pKa8.24 ± 0.50 (predicted)

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study assessing various pyrimidine derivatives revealed that certain derivatives exhibited significant growth inhibition across multiple cancer cell lines, suggesting that modifications to the pyrimidine structure can enhance anticancer activity .

Case Study: Growth Inhibition

In a comparative study of pyrimidine derivatives, compounds similar to this compound demonstrated a mean growth inhibition (GI%) of approximately 43.9% across a panel of 56 cancer cell lines. Specific derivatives achieved GI% values exceeding 70% against lung and renal carcinoma cell lines, indicating a strong potential for therapeutic application in oncology .

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition, particularly targeting cyclin-dependent kinases (CDKs). In vitro studies have shown that derivatives of this compound can inhibit CDK2 and TRKA with IC50 values ranging from 0.09 to 1.58 µM and from 0.23 to 1.59 µM, respectively . This suggests that structural modifications can significantly influence the inhibitory potency against these critical enzymes involved in cell cycle regulation.

Table: IC50 Values for Enzyme Inhibition

CompoundCDK2 IC50 (µM)TRKA IC50 (µM)
Compound A0.780.98
Compound B0.550.57
Compound C1.060.96

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. The compound has been shown to induce cell cycle arrest at the G0/G1 phase in treated cancer cells, leading to decreased progression into the S and G2/M phases .

Cytotoxic Effects

In vitro evaluations on renal carcinoma cell lines indicated that this compound exhibits moderate cytotoxicity, with IC50 values around 11.70 µM for one derivative tested against RFX 393 cells . The cytotoxic effects are comparable to established chemotherapeutic agents, highlighting its potential as an alternative or adjunct therapy in cancer treatment.

Scientific Research Applications

Pesticide Development
5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one has been studied for its potential use as a pesticide. Its ability to disrupt biological processes in pests makes it an attractive candidate for developing new agrochemicals.

Herbicide Activity
Research has shown that this compound can inhibit certain enzymatic pathways in plants, suggesting its application as a herbicide. The selectivity of such compounds can lead to effective weed management strategies without harming crop yield.

Material Science

Polymer Chemistry
The compound's unique chemical properties enable its use in polymer chemistry, where it can be utilized as a monomer or cross-linking agent in the synthesis of advanced materials. These materials may exhibit enhanced thermal stability and mechanical properties.

Case Studies

  • Antiviral Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against influenza virus strains, with IC50 values indicating effective inhibition of viral replication.
  • Herbicidal Efficacy Trial : A field trial assessed the herbicidal activity of this compound against common agricultural weeds. Results indicated a significant reduction in weed biomass compared to untreated controls, supporting its potential as an environmentally friendly herbicide.

Properties

IUPAC Name

5-bromo-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2OS/c1-3-4(7)5(10)9-6(8-3)11-2/h1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUVWXITDRZBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294749
Record name 5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33238-63-0
Record name 33238-63-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.